N-(3-benzoylphenyl)-2-phenylacetamide

Description

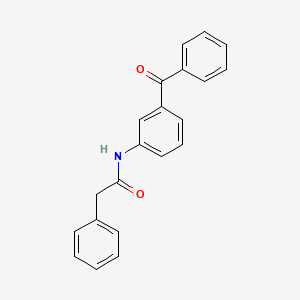

N-(3-Benzoylphenyl)-2-phenylacetamide is a phenylacetamide derivative characterized by a benzoyl group (C₆H₅CO-) attached to the phenyl ring at the 3-position and a phenylacetamide moiety (C₆H₅CH₂CONH-). This structure positions the compound as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

N-(3-benzoylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c23-20(14-16-8-3-1-4-9-16)22-19-13-7-12-18(15-19)21(24)17-10-5-2-6-11-17/h1-13,15H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNSJZIJYABZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(4-Nitrophenyl)-2-phenylacetamide

- Structure: Features a nitro group (-NO₂) at the 4-position of the phenyl ring.

- Reactivity : The nitro group enhances electrophilicity at the amide nitrogen, increasing reactivity in alkylation reactions. In phase-transfer catalysis (PTC), N-(4-nitrophenyl)-2-phenylacetamide demonstrates higher reactivity than N-phenyl-2-phenylacetamide due to the nitro group’s electron-withdrawing nature, which stabilizes transition states .

- Catalytic Efficiency : Tetrabutylammonium bromide (TBABr) and tetraethylammonium bromide (TEABr) are optimal catalysts for its benzylation, achieving >80% yield under mild conditions .

N-(3-Cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazol-5-yl)-2-phenylacetamide

- Structure: Incorporates a pyrazole ring with trifluoromethylsulfinyl and cyano groups.

- Bioactivity : Exhibits insecticidal activity against Plutella xylostella (LC₅₀ = 14.67 mg·L⁻¹), outperforming fipronil (LC₅₀ = 27.24 mg·L⁻¹). The electron-deficient pyrazole core and halogenated substituents enhance target binding and metabolic stability .

N-(3-Benzoylphenyl)-2-phenylacetamide vs. Analogs

- Synthetic Utility : Unlike nitro-substituted analogs, the benzoyl group may reduce harsh reaction conditions required for alkylation or coupling reactions.

N-(6-Amino-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)acetamide

- Structure : Contains a benzothiazole ring and a fluorine substituent.

- This contrasts with the benzoyl group’s role in modulating π-π interactions in target binding .

Pyrazole- and Triazole-Based Derivatives

- Examples: Compounds like N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 571150-23-7) exhibit diverse bioactivities due to heterocyclic motifs. The triazole ring improves metabolic stability compared to simpler phenylacetamides .

Phase-Transfer Catalysis (PTC) in Alkylation

- Efficiency : PTC methods for N-substituted 2-phenylacetamides achieve high regioselectivity (N- vs. O-alkylation) with TBABr or TEABr, minimizing side reactions. This approach is scalable for industrial production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.